molecular formula C20H16FN3O B5768696 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B5768696
M. Wt: 333.4 g/mol
InChI Key: JCXVXEIQOAAAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound exerts its biological activities by binding to specific receptors and enzymes in the body.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent biological activity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One potential area of research is the development of novel synthetic routes for the compound, which could improve its yield and purity. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation, could be further explored. Finally, the compound's interactions with specific receptors and enzymes in the body could be studied in more detail, which could shed light on its mechanism of action.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 4-fluoroaniline, 3-methoxybenzaldehyde, and 2-methylpyrazolone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified by column chromatography.

Scientific Research Applications

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-13-19(14-6-8-16(21)9-7-14)20-22-11-10-18(24(20)23-13)15-4-3-5-17(12-15)25-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXVXEIQOAAAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

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